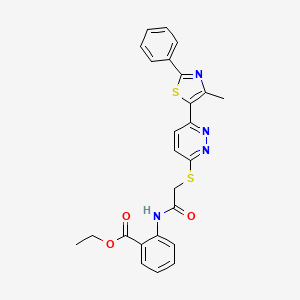

Ethyl 2-(1-nitronaphthalen-2-YL)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

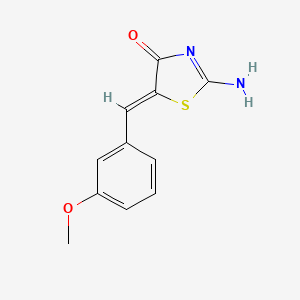

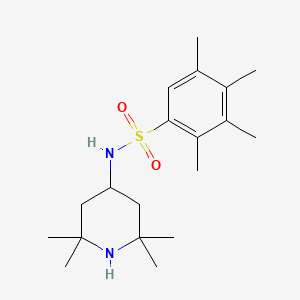

Ethyl 2-(1-nitronaphthalen-2-YL)acetate, also known as ENAA, is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.261 . It has gained attention in recent years due to its potential applications.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(1-nitronaphthalen-2-YL)acetate were not found, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Physical And Chemical Properties Analysis

Ethyl 2-(1-nitronaphthalen-2-YL)acetate has a molecular weight of 259.261 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación

Solvent Effect on Material Assembly

Hierarchical assembly of 2-aminooctane-functionalized naphthalenediimide was investigated via a solvent displacement method, demonstrating the ability to fine-tune intermolecular interactions and understand the structure-property correlation through solvent mixtures. This study highlights the potential for manipulating molecular assembly for specific material characteristics (Feng-Xia Wang et al., 2014) source.

Nitroarenes in Cyclocondensation Reactions

2-Nitronaphthalene, a related compound, underwent direct cyclocondensation with carbanions bearing both a leaving group and electron-withdrawing group, resulting in dihydronaphth[2,1-c]isoxazole N-oxides. This process demonstrates the utility of nitroarenes in synthetic chemistry for constructing complex heterocyclic structures (H. Maruoka & Y. Tomioka, 2003) source.

Investigation into Nitration Mechanisms

A detailed study on the nitration of naphthalene by electrochemical oxidation in the presence of nitrite ion in acetonitrile solutions was conducted. This work offers insights into the mechanistic aspects of nitration reactions, essential for understanding the chemical behavior and synthesis of nitroarene compounds (Mariana N. Cortona et al., 1995) source.

Propiedades

IUPAC Name |

ethyl 2-(1-nitronaphthalen-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-13(16)9-11-8-7-10-5-3-4-6-12(10)14(11)15(17)18/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPCFJYYKGEQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-nitronaphthalen-2-YL)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)

![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)